molecular formula C10H16O3 B2948677 (2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid CAS No. 2248219-67-0

(2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid

Cat. No.: B2948677
CAS No.: 2248219-67-0
M. Wt: 184.235
InChI Key: MEJSTNRHLSVZST-GVWIPJJGSA-N
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Description

(2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid is a chiral compound featuring a cyclopropyl group attached to an oxolane ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the oxolane ring or the propanoic acid moiety, resulting in the formation of alcohols or aldehydes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are commonly employed.

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in stereoselective synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and oxolane ring contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.

Comparison with Similar Compounds

    Spirocyclic Oxindoles: These compounds share the spirocyclic structure and have applications in medicinal chemistry.

    Cyclopropane-Containing Natural Products: These compounds exhibit similar reactivity and are used in organic synthesis and drug development.

    Spiropyrans: Known for their photochromic properties, these compounds are used in smart materials and molecular switches.

Uniqueness: (2S)-2-(5-Cyclopropyloxolan-2-yl)propanoic acid is unique due to its combination of a cyclopropyl group, oxolane ring, and propanoic acid moiety, which imparts distinct chemical and biological properties. Its chiral nature also adds to its potential for stereoselective applications.

Properties

IUPAC Name

(2S)-2-(5-cyclopropyloxolan-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-6(10(11)12)8-4-5-9(13-8)7-2-3-7/h6-9H,2-5H2,1H3,(H,11,12)/t6-,8?,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJSTNRHLSVZST-GVWIPJJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(O1)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCC(O1)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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